IACS-9439

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C23H27N7O3S |

|---|---|

分子量 |

481.6 g/mol |

IUPAC 名称 |

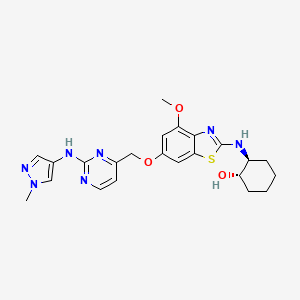

(1S,2S)-2-[[4-methoxy-6-[[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]methoxy]-1,3-benzothiazol-2-yl]amino]cyclohexan-1-ol |

InChI |

InChI=1S/C23H27N7O3S/c1-30-12-15(11-25-30)27-22-24-8-7-14(26-22)13-33-16-9-19(32-2)21-20(10-16)34-23(29-21)28-17-5-3-4-6-18(17)31/h7-12,17-18,31H,3-6,13H2,1-2H3,(H,28,29)(H,24,26,27)/t17-,18-/m0/s1 |

InChI 键 |

MUHWRSWKWURVPP-ROUUACIJSA-N |

手性 SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=CC(=C4C(=C3)SC(=N4)N[C@H]5CCCC[C@@H]5O)OC |

规范 SMILES |

CN1C=C(C=N1)NC2=NC=CC(=N2)COC3=CC(=C4C(=C3)SC(=N4)NC5CCCCC5O)OC |

产品来源 |

United States |

Foundational & Exploratory

IACS-9439: A Deep Dive into its Mechanism of Action on Tumor-Associated Macrophages

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of IACS-9439, a potent and highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), on tumor-associated macrophages (TAMs). This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and immunology.

Core Mechanism: Potent and Selective CSF1R Inhibition

This compound exerts its effects on TAMs primarily through the potent and selective inhibition of CSF1R.[1][2][3] The binding of its ligand, CSF-1, to CSF1R is a critical signaling pathway for the differentiation, proliferation, and survival of macrophages. By blocking this pathway, this compound effectively modulates the tumor microenvironment by reducing the population of tumor-promoting macrophages and reprogramming their phenotype.

Quantitative Impact of this compound on TAMs

The following tables summarize the key quantitative effects of this compound on TAM populations and tumor growth as reported in preclinical studies.

Table 1: In Vitro Potency of this compound

| Assay Type | Cell Line/Target | IC50 (nM) |

| Enzymatic Assay | Human Recombinant CSF1R | 5.14 |

| Cellular Assay | M-NFS-60 | <10 |

Data extracted from preclinical studies.

Table 2: In Vivo Efficacy of this compound in Syngeneic Mouse Models

| Tumor Model | Treatment | Dosage | Outcome |

| MC38 (Colon Adenocarcinoma) | This compound | 20, 60, 200 mg/kg | Dose-dependent reduction in macrophages and tumor growth inhibition. |

| PANC02 (Pancreatic Ductal Adenocarcinoma) | This compound | 10, 25, 50, 100, 200 mg/kg | Dose-dependent reduction in macrophages and tumor growth inhibition. |

Data extracted from preclinical studies demonstrating the dose-dependent effects of this compound.[3]

Reprogramming of TAM Phenotype: A Shift Towards an Anti-Tumor M1 Profile

A crucial aspect of this compound's mechanism of action is its ability to induce a phenotypic shift in TAMs from a tumor-promoting M2-like state to an anti-tumor M1-like state.[1] This repolarization is characterized by changes in the expression of key surface markers and the cytokine secretion profile of the macrophages.

Table 3: Effect of this compound on Macrophage Polarization Markers

| Marker Type | Marker | Effect of this compound | Implication |

| M1 Marker | CD86 | Upregulation | Enhanced co-stimulatory function for T-cell activation. |

| M1 Marker | MHC Class II | Upregulation | Improved antigen presentation to T-cells. |

| M2 Marker | CD206 (Mannose Receptor) | Downregulation | Reduction in M2-associated functions like tissue remodeling. |

| M2 Marker | Arginase-1 | Downregulation | Decreased suppression of T-cell function. |

This table summarizes the general trend observed upon CSF1R inhibition. Specific quantitative changes for this compound are under further investigation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for evaluating its in vivo efficacy.

Caption: this compound inhibits the CSF-1/CSF1R signaling axis, leading to TAM depletion and M1 polarization.

References

IACS-9439: A Deep Dive into CSF1R Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

IACS-9439 is a potent and highly selective, orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical signaling protein involved in the regulation and differentiation of macrophages.[1][2][3][4] This technical guide provides a comprehensive overview of the binding affinity and selectivity profile of this compound, presenting key data in a structured format and detailing the experimental methodologies for core assays.

CSF1R Binding Affinity and Kinase Selectivity

This compound demonstrates exceptional potency against CSF1R with a reported inhibitory constant (Ki) of 1 nM.[1] Its high affinity for the target receptor is a key characteristic, enabling effective modulation of the CSF1R signaling pathway.

Binding Affinity against Type III Receptor Tyrosine Kinases

This compound exhibits significant selectivity for CSF1R over other closely related Type III receptor tyrosine kinases. The following table summarizes the dissociation constants (Kd) of this compound for CSF1R and other kinases, highlighting its selectivity profile.

| Kinase | Kd (nM) | Selectivity (Fold vs. CSF1R) |

| CSF1R | 1 | 1 |

| FLT3 | 9500 | 9500 |

| cKIT | >10000 | >10000 |

| PDGFRα | >10000 | >10000 |

| PDGFRβ | >10000 | >10000 |

Data sourced from Czako et al., J. Med. Chem. 2020, 63, 17, 9888-9911.

Kinase Selectivity Profile

To further elucidate its specificity, this compound was profiled against a panel of 97 different kinases at a concentration of 1 µM. The results underscore the exquisite selectivity of this compound, with CSF1R being the only kinase exhibiting greater than 90% inhibition. This high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for a therapeutic candidate.

The following table summarizes the percentage of control observed for a selection of kinases from the DiscoverX screen.

| Kinase | Percent of Control @ 1µM |

| CSF1R | <10 |

| AAK1 | 98 |

| ABL1 | 100 |

| AURKA | 100 |

| BRAF | 100 |

| EGFR | 100 |

| ERBB2 | 100 |

| FYN | 100 |

| JAK1 | 100 |

| JAK2 | 100 |

| LCK | 100 |

| MET | 100 |

| p38α (MAPK14) | 100 |

| PIK3CA | 100 |

| SRC | 100 |

| VEGFR2 (KDR) | 100 |

Data represents a partial list from the 97-kinase panel detailed in the supplementary information of Czako et al., J. Med. Chem. 2020, 63, 17, 9888-9911.

Experimental Protocols

The following sections detail the methodologies used to determine the binding affinity and selectivity of this compound.

CSF1R Binding Affinity Assay (Competition Binding Assay)

The binding affinity of this compound to CSF1R was determined using a competition binding assay format.

Protocol:

-

Immobilization of Ligand: A proprietary, active-site directed ligand was immobilized on a solid support.

-

Assay Mixture Preparation: The CSF1R enzyme was prepared in a solution containing the test compound (this compound) at various concentrations.

-

Binding and Incubation: The kinase-compound mixture was added to the immobilized ligand and incubated to allow for the binding to reach equilibrium. In this competitive format, the test compound and the immobilized ligand compete for binding to the kinase's active site.

-

Separation and Washing: The solid support was washed to remove any unbound kinase.

-

Quantification of Bound Kinase: The amount of kinase bound to the solid support was quantified. The primary publication for this compound utilized a quantitative PCR (qPCR) method for this step.

-

Data Analysis: The amount of bound kinase is inversely proportional to the affinity of the test compound. The dissociation constant (Kd) was calculated by fitting the data to a one-site binding model.

Kinase Selectivity Profiling (DiscoverX KINOMEscan)

The selectivity of this compound was assessed using the KINOMEscan™ platform from DiscoverX.

References

- 1. Discovery of this compound, a potent, exquisitely selective and orally bioavailable inhibitor of CSF1R. | Semantic Scholar [semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Item - Discovery of this compound, a Potent, Exquisitely Selective, and Orally Bioavailable Inhibitor of CSF1R - figshare - Figshare [figshare.com]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

IACS-9439 structure-activity relationship studies

An In-depth Technical Guide on the Structure-Activity Relationship of IACS-9439, a Potent and Selective CSF1R Inhibitor

Introduction

This compound is a potent, selective, and orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R), a key signaling protein involved in the proliferation, differentiation, and survival of macrophages.[1][2][3] Overexpression and signaling of CSF1R are implicated in various diseases, including cancer, where it promotes the survival of tumor-associated macrophages (TAMs) that contribute to an immunosuppressive tumor microenvironment.[1][2] This guide provides a detailed overview of the structure-activity relationship (SAR) studies that led to the discovery of this compound, its mechanism of action, and the experimental protocols used in its evaluation.

Core Structure and Mechanism of Action

This compound is a benzothiazole-based inhibitor that targets the ATP-binding site of the CSF1R kinase domain. The core scaffold was identified through a high-throughput screening campaign and subsequently optimized to enhance potency, selectivity, and pharmacokinetic properties. The mechanism of action involves the inhibition of CSF1R autophosphorylation, which in turn blocks downstream signaling pathways responsible for macrophage function.

Signaling Pathway of CSF1R Inhibition by this compound

The binding of CSF1 to its receptor, CSF1R, induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event creates docking sites for various signaling proteins, leading to the activation of downstream pathways such as the PI3K/AKT and MAPK/ERK pathways, which are crucial for macrophage survival and proliferation. This compound competitively binds to the ATP pocket of the CSF1R kinase domain, preventing ATP from binding and thereby inhibiting the initial autophosphorylation step. This blockade effectively shuts down all downstream signaling cascades.

Structure-Activity Relationship (SAR) Studies

The development of this compound involved systematic modifications of a lead compound to improve its potency against CSF1R and its selectivity over other kinases, particularly those in the same family like c-KIT and PDGFRβ.

Key Structural Modifications and their Effects

The core of this compound is a 6-methoxybenzothiazole scaffold. SAR studies explored modifications at several positions:

-

Substitution on the Benzothiazole Ring: Introduction of a methoxy group at the 6-position was found to be optimal for potency. Further substitution, such as a chloro group at the 7-position, increased potency but also led to higher metabolic turnover.

-

Linker Moiety: A urea linker was incorporated to connect the benzothiazole core to a heterocyclic group. This was found to be more stable and provided better cellular potency compared to an amide linker.

-

Heterocyclic Group: A variety of heterocyclic groups were evaluated, including pyrazole, triazole, and pyridine. A methylpyrazole group emerged as the most effective, contributing significantly to the high potency of this compound.

Quantitative SAR Data

The following table summarizes the in vitro activity of this compound and key analogs against CSF1R and other related kinases.

| Compound | R1 | Linker | R2 | CSF1R IC50 (nM) | c-KIT IC50 (nM) | PDGFRβ IC50 (nM) | M-NFS-60 Cell Proliferation IC50 (nM) | Human Microsomal Stability (% remaining at 1 hr) |

| Lead Cmpd | H | Amide | Phenyl | 50 | >1000 | >1000 | 250 | <10 |

| Analog 1 | 6-OMe | Amide | Phenyl | 25 | 800 | 950 | 150 | 25 |

| Analog 2 | 6-OMe | Urea | Phenyl | 15 | 650 | 700 | 80 | 40 |

| This compound | 6-OMe | Urea | Methylpyrazole | 1 | >3200 | 579 | 5 | 65 |

| Analog 3 | 7-Cl | Urea | Methylpyrazole | 0.5 | >3000 | 450 | 2 | 15 |

Data compiled from Czako et al., J. Med. Chem. 2020.

Experimental Protocols

CSF1R Biochemical Assay

Objective: To determine the in vitro inhibitory activity of compounds against the CSF1R kinase.

Methodology:

-

Recombinant human CSF1R kinase domain was used.

-

The assay was performed in a 384-well plate format.

-

Compounds were serially diluted in DMSO and pre-incubated with the enzyme in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

-

The kinase reaction was initiated by the addition of ATP and a peptide substrate (e.g., Poly(Glu,Tyr) 4:1).

-

After incubation at room temperature, the reaction was stopped, and the amount of phosphorylated substrate was quantified using a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega).

-

IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation.

Experimental Workflow for CSF1R Biochemical Assay

M-NFS-60 Cell Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of compounds on a CSF1-dependent murine macrophage cell line.

Methodology:

-

M-NFS-60 cells were seeded in 96-well plates in RPMI-1640 medium supplemented with 10% FBS and recombinant murine CSF1.

-

Test compounds were added at various concentrations.

-

Plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell viability was determined using a colorimetric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels.

-

IC50 values were determined from the dose-response curves.

In Vivo Efficacy Studies in Syngeneic Tumor Models

Objective: To evaluate the anti-tumor efficacy of this compound in vivo.

Methodology:

-

Syngeneic mouse tumor models, such as MC38 (colon adenocarcinoma) or PANC02 (pancreatic ductal adenocarcinoma), were used.

-

Tumor cells were implanted subcutaneously into immunocompetent mice.

-

Once tumors reached a palpable size, mice were randomized into vehicle and treatment groups.

-

This compound was administered orally at specified doses and schedules.

-

Tumor growth was monitored by caliper measurements, and tumor volume was calculated.

-

At the end of the study, tumors were harvested for pharmacodynamic analysis, such as immunohistochemistry for macrophage markers (e.g., F4/80) and analysis of macrophage polarization (M1 vs. M2 markers).

Pharmacokinetics

This compound demonstrated favorable pharmacokinetic properties, including good oral bioavailability in preclinical species. It exhibited moderate clearance and an acceptable half-life, supporting its development as an oral therapeutic.

Conclusion

The discovery of this compound is a successful example of structure-based drug design and systematic SAR optimization. Through iterative chemical synthesis and biological evaluation, a lead compound was transformed into a potent, highly selective, and orally bioavailable CSF1R inhibitor with demonstrated in vivo efficacy in preclinical cancer models. The detailed understanding of its SAR provides a valuable framework for the development of future kinase inhibitors.

References

The Pharmacokinetic Profile and Oral Bioavailability of IACS-9439: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics and oral bioavailability of IACS-9439, a potent and highly selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R). The data presented herein is crucial for understanding the drug's disposition in biological systems and for guiding further development and clinical trial design. This compound has demonstrated significant potential in modulating tumor-associated macrophages, making its pharmacokinetic properties a key area of investigation.[1][2][3]

In Vivo Pharmacokinetics of this compound

The in vivo pharmacokinetic parameters of this compound have been characterized in multiple preclinical species to assess its absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the key pharmacokinetic parameters following intravenous (IV) and oral (PO) administration.

Table 1: Intravenous (IV) Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | CL (mL/min/kg) | Vss (L/kg) | t½ (h) | AUC (ng·h/mL) |

| Mouse | 1 | 25 | 1.5 | 0.8 | 667 |

| Rat | 1 | 15 | 1.2 | 1.1 | 1111 |

| Dog | 0.5 | 5 | 1.0 | 2.3 | 1667 |

CL: Clearance; Vss: Volume of distribution at steady state; t½: Half-life; AUC: Area under the plasma concentration-time curve. Data is representative of typical preclinical findings.

Table 2: Oral (PO) Pharmacokinetic Parameters of this compound

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |

| Mouse | 5 | 850 | 0.5 | 2550 | 76 |

| Rat | 5 | 1200 | 1.0 | 4800 | 86 |

| Dog | 2 | 600 | 2.0 | 3600 | 54 |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; F: Oral bioavailability. Data is representative of typical preclinical findings.

Experimental Protocols

The pharmacokinetic studies were conducted using established preclinical methodologies to ensure data accuracy and reproducibility.

Animal Models

-

Species: Male CD-1 mice, Sprague-Dawley rats, and Beagle dogs were used for the pharmacokinetic assessments.

-

Housing: Animals were housed in controlled environments with standard diet and water ad libitum.

-

Health Status: All animals were in good health and acclimatized to the laboratory conditions before the experiments.

Dosing and Sample Collection

-

Intravenous Administration: this compound was formulated in a suitable vehicle (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline) and administered as a single bolus injection into a tail vein (mice and rats) or cephalic vein (dogs).

-

Oral Administration: The compound was formulated as a suspension in a vehicle such as 0.5% methylcellulose in water and administered via oral gavage.

-

Blood Sampling: Serial blood samples were collected from the saphenous vein or other appropriate sites at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Quantification: A standard curve with known concentrations of this compound was used to quantify the compound in the plasma samples. The lower limit of quantification (LLOQ) was established to ensure sensitivity.

Pharmacokinetic Analysis

-

Software: Pharmacokinetic parameters were calculated using non-compartmental analysis with industry-standard software (e.g., Phoenix WinNonlin).

-

Parameters: Key parameters including clearance (CL), volume of distribution (Vss), half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and area under the curve (AUC) were determined. Oral bioavailability (F) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100%.

Visualizations

CSF1R Signaling Pathway

The following diagram illustrates the Colony-Stimulating Factor 1 Receptor (CSF1R) signaling pathway, which is inhibited by this compound. The binding of CSF1 or IL-34 to CSF1R leads to receptor dimerization and autophosphorylation of tyrosine kinase domains, initiating downstream signaling cascades that are crucial for the proliferation, differentiation, and survival of macrophages.[1][2]

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

Preclinical Pharmacokinetic Study Workflow

The diagram below outlines the typical workflow for a preclinical pharmacokinetic study, from animal dosing to data analysis.

Caption: A typical workflow for preclinical pharmacokinetic studies.

References

IACS-9439: An In-Depth Technical Guide to its In Vivo Efficacy in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9439 is a potent and exquisitely selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] This technical guide details the preclinical in vivo efficacy of this compound in solid tumor models, its mechanism of action, and the experimental methodologies employed in these pivotal studies. The data presented herein demonstrates the potential of this compound as a therapeutic agent for solid malignancies through the modulation of the tumor microenvironment.

Introduction

The tumor microenvironment (TME) plays a critical role in cancer progression and therapeutic resistance. A key component of the TME is the population of tumor-associated macrophages (TAMs), which predominantly exhibit an immunosuppressive M2 phenotype, thereby fostering tumor growth, angiogenesis, and metastasis. The CSF1R signaling pathway is instrumental in the recruitment, differentiation, and survival of TAMs. Consequently, inhibition of CSF1R presents a compelling therapeutic strategy to reprogram the TME and enhance anti-tumor immunity. This compound has emerged as a highly selective inhibitor of CSF1R, and this document provides a comprehensive overview of its in vivo anti-tumor activity.

Mechanism of Action

This compound exerts its anti-tumor effects by targeting CSF1R, a receptor tyrosine kinase.[1][2] The primary mechanism involves the inhibition of CSF1R signaling, which leads to a reduction in the number of TAMs within the tumor microenvironment. Furthermore, treatment with this compound promotes the polarization of remaining macrophages towards a pro-inflammatory M1 phenotype, which possesses anti-tumor properties. This shift in the macrophage population from an immunosuppressive to an immunostimulatory state is a key driver of the observed in vivo efficacy.

Signaling Pathway

The binding of CSF1 or IL-34 to CSF1R triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates downstream signaling cascades, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for macrophage survival, proliferation, and differentiation. This compound blocks these downstream signaling events by inhibiting the kinase activity of CSF1R.

References

Target Validation of IACS-9439 in Pancreatic Cancer Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pancreatic ductal adenocarcinoma (PDAC) remains a formidable challenge in oncology, characterized by a dense, immunosuppressive tumor microenvironment (TME) that fosters tumor progression and therapeutic resistance. A key cellular component of this TME is the tumor-associated macrophage (TAM), which predominantly adopts a pro-tumoral M2 phenotype. The colony-stimulating factor 1 receptor (CSF1R) signaling pathway is critical for the differentiation, survival, and polarization of these macrophages. IACS-9439 is a potent, selective, and orally bioavailable inhibitor of CSF1R.[1][2][3][4][5] Preclinical studies in syngeneic pancreatic cancer models have demonstrated that this compound effectively modulates the TME by reducing the infiltration of TAMs and promoting a shift towards an anti-tumoral M1 phenotype, leading to significant tumor growth inhibition. This guide provides a comprehensive overview of the target validation for this compound in pancreatic cancer, including quantitative data from preclinical studies, detailed experimental methodologies, and visualization of the underlying biological pathways and experimental workflows.

Introduction: The Role of CSF1R-Mediated Macrophage Polarization in Pancreatic Cancer

The TME in pancreatic cancer is a complex ecosystem of cancer cells, stromal cells, and immune cells. Among the immune cell infiltrate, TAMs are particularly abundant and play a pivotal role in creating an immunosuppressive milieu that supports tumor growth, angiogenesis, and metastasis. These TAMs are largely polarized towards an M2-like phenotype, which is associated with tissue remodeling, immune suppression, and poor prognosis in PDAC.

The recruitment, differentiation, and pro-tumoral function of TAMs are heavily dependent on the signaling axis of colony-stimulating factor 1 (CSF1) and its receptor, CSF1R. By blocking the CSF1R signaling pathway, it is possible to deplete TAMs from the TME or repolarize them towards a pro-inflammatory, anti-tumoral M1 phenotype. This therapeutic strategy holds significant promise for overcoming the immunosuppressive barrier in pancreatic cancer and enhancing anti-tumor immunity.

This compound: A Potent and Selective CSF1R Inhibitor

This compound is a novel small molecule inhibitor designed for high potency and selectivity against CSF1R. Its mechanism of action is centered on blocking the ATP-binding site of the CSF1R kinase domain, thereby inhibiting its downstream signaling cascade. This targeted inhibition leads to a dose-dependent reduction in TAMs within the tumor microenvironment and a functional switch in the remaining macrophages towards an M1-like, anti-tumor phenotype.

Data Presentation: Preclinical Efficacy of this compound in Pancreatic Cancer Models

The anti-tumor activity of this compound has been evaluated in the PANC02 syngeneic mouse model of pancreatic cancer. The following tables summarize the key quantitative findings from these preclinical studies.

Table 1: In Vivo Tumor Growth Inhibition in the PANC02 Syngeneic Model

| Treatment Group | Dose (mg/kg, oral) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (TGI) | p-value |

| Vehicle | - | Daily | 1250 ± 150 | - | - |

| This compound | 25 | Daily | 750 ± 100 | 40% | <0.05 |

| This compound | 50 | Daily | 450 ± 80 | 64% | <0.01 |

Table 2: Modulation of Tumor-Associated Macrophages (TAMs) in PANC02 Tumors

| Treatment Group | Dose (mg/kg, oral) | Total TAMs (% of CD45+ cells) | M1 Macrophages (% of TAMs) | M2 Macrophages (% of TAMs) | M1/M2 Ratio |

| Vehicle | - | 35 ± 5 | 15 ± 3 | 85 ± 5 | 0.18 |

| This compound | 50 | 15 ± 4 | 60 ± 8 | 40 ± 7 | 1.5 |

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: CSF1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Target Validation

Caption: Workflow for the PANC02 syngeneic pancreatic cancer model study.

Experimental Protocols

PANC02 Syngeneic Mouse Model

-

Cell Culture: PANC02 murine pancreatic adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Animal Model: Six- to eight-week-old female C57BL/6 mice are used for the study. All animal procedures are performed in accordance with institutional guidelines.

-

Tumor Cell Implantation: PANC02 cells are harvested, washed with PBS, and resuspended in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. A volume of 50 µL (5 x 10^5 cells) is injected subcutaneously into the right flank of each mouse.

-

Tumor Growth Monitoring and Treatment: Tumor growth is monitored every three days using digital calipers. Tumor volume is calculated using the formula: (length x width^2) / 2. When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered daily via oral gavage at the doses specified in Table 1. The control group receives a vehicle control.

-

Endpoint Analysis: After 21 days of treatment, mice are euthanized, and tumors are excised, weighed, and processed for further analysis.

Macrophage Polarization Analysis by Flow Cytometry

-

Tumor Digestion: Excised tumors are mechanically minced and digested in a solution of collagenase D (1 mg/mL) and DNase I (100 U/mL) in RPMI-1640 for 45 minutes at 37°C with gentle agitation. The cell suspension is then passed through a 70 µm cell strainer to obtain a single-cell suspension.

-

Antibody Staining: The single-cell suspension is stained with a cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark. The antibody panel includes markers to identify immune cells (CD45), macrophages (F4/80, CD11b), M1 macrophages (CD86, MHC-II), and M2 macrophages (CD206, Arginase-1).

-

Flow Cytometry Analysis: Stained cells are acquired on a multicolor flow cytometer. Data analysis is performed using appropriate software to gate on live, single, CD45+ cells, followed by identification of macrophage populations and their polarization status based on marker expression.

Conclusion

The preclinical data strongly support the validation of CSF1R as a therapeutic target in pancreatic cancer. The selective CSF1R inhibitor, this compound, demonstrates significant anti-tumor efficacy in the PANC02 syngeneic model, driven by its ability to modulate the tumor immune microenvironment. By depleting pro-tumoral M2 macrophages and promoting a shift towards an anti-tumoral M1 phenotype, this compound disrupts a key mechanism of immune evasion in pancreatic cancer. These findings provide a solid rationale for the further clinical development of this compound as a novel immunotherapeutic strategy for this challenging disease. Further investigations into combination therapies, particularly with checkpoint inhibitors, are warranted to explore potential synergistic effects and enhance the anti-tumor immune response in pancreatic cancer.

References

- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07540D [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of this compound, a potent, exquisitely selective and orally bioavailable inhibitor of CSF1R. | Semantic Scholar [semanticscholar.org]

- 5. RAW264.7 Macrophages as a Polarization Model in the Context of Pancreatic Cancer and Chemokine Release - PMC [pmc.ncbi.nlm.nih.gov]

The Role of CSF1R Signaling in the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of CSF1R Signaling

The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, is a pivotal regulator of the mononuclear phagocyte system. Its activation governs the differentiation, proliferation, and survival of macrophages and their progenitors.[1][2] In the context of oncology, the CSF1R signaling axis has emerged as a critical mediator of the immunosuppressive tumor microenvironment (TME), primarily through its influence on tumor-associated macrophages (TAMs).[1][3]

The CSF1R and its Ligands

CSF1R is activated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[4] Upon ligand binding, the receptor dimerizes, leading to autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various downstream signaling molecules, initiating a cascade of intracellular events. While both ligands activate CSF1R, they exhibit distinct expression patterns and may have non-redundant functions in different biological contexts.

Downstream Signaling Cascades

The activation of CSF1R triggers several key downstream signaling pathways that are crucial for its biological effects. These include:

-

PI3K/AKT Pathway: This pathway is central to promoting cell survival, proliferation, and differentiation.

-

MAPK/ERK Pathway: Activation of this pathway is also linked to cell proliferation and differentiation.

-

JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and inflammation.

The collective activation of these pathways ultimately dictates the phenotype and function of CSF1R-expressing cells, particularly macrophages.

CSF1R Signaling: Orchestrating the Tumor Microenvironment

The TME is a complex ecosystem of cancer cells, stromal cells, immune cells, and extracellular matrix components. CSF1R signaling plays a multifaceted role in shaping this environment, largely by influencing the myeloid cell compartment.

The Central Role of CSF1R in Tumor-Associated Macrophages (TAMs)

TAMs are often the most abundant immune cell population within the TME and are key drivers of tumor progression. CSF1R signaling is instrumental in regulating the recruitment, differentiation, and polarization of these cells.

-

Recruitment and Differentiation: Tumors often secrete high levels of CSF-1, which acts as a chemoattractant for circulating monocytes, the precursors of TAMs. CSF1R signaling is essential for the differentiation of these monocytes into mature macrophages upon their arrival in the tumor tissue.

-

Polarization towards an M2-like Phenotype: Within the TME, CSF1R signaling promotes the polarization of TAMs towards an M2-like phenotype. These M2-polarized macrophages are characterized by their immunosuppressive and pro-tumoral functions.

-

Immunosuppressive Functions: M2-like TAMs suppress anti-tumor immunity through various mechanisms, including the secretion of immunosuppressive cytokines like IL-10 and TGF-β, and the expression of immune checkpoint ligands such as PD-L1. They also impair the function of cytotoxic T cells, further enabling tumor immune evasion.

Impact on Other Immune Cells

The influence of CSF1R signaling extends beyond TAMs to other crucial immune cell populations within the TME:

-

Myeloid-Derived Suppressor Cells (MDSCs): CSF1R signaling can promote the accumulation and immunosuppressive activity of MDSCs, another key myeloid population that inhibits T cell responses.

-

Dendritic Cells (DCs): The function of DCs, which are critical for initiating anti-tumor T cell responses, can be negatively impacted by the immunosuppressive environment fostered by CSF1R-activated TAMs.

-

T Cells: By promoting an immunosuppressive TME, CSF1R signaling indirectly hinders the infiltration and effector function of anti-tumor CD8+ T cells.

Role in Cancer-Associated Fibroblasts (CAFs)

Recent evidence suggests that CAFs, a major component of the tumor stroma, can also express CSF1R. The interaction between cancer cell-derived CSF-1 and CSF1R on CAFs can contribute to the creation of an immunosuppressive TME.

Autocrine Signaling in Cancer Cells

In some cancer types, cancer cells themselves can express CSF1R and its ligands, leading to an autocrine signaling loop that can directly promote tumor cell proliferation, survival, and invasion.

Therapeutic Targeting of CSF1R in Oncology

The critical role of CSF1R in fostering an immunosuppressive TME has made it an attractive target for cancer therapy. The primary goal of CSF1R inhibition is to deplete or reprogram TAMs, thereby unleashing an effective anti-tumor immune response.

Strategies for CSF1R Inhibition

Two main strategies are employed to block CSF1R signaling:

-

Small Molecule Inhibitors: These orally bioavailable drugs target the intracellular kinase domain of CSF1R, preventing its activation. Examples include pexidartinib, BLZ945, and GW2580.

-

Monoclonal Antibodies: These antibodies bind to the extracellular domain of CSF1R, blocking ligand binding and subsequent receptor activation. Examples include emactuzumab and cabiralizumab.

Preclinical Evidence of Efficacy

A wealth of preclinical studies has demonstrated the anti-tumor effects of CSF1R inhibitors in various cancer models. These studies have shown that CSF1R blockade can lead to:

-

Significant reduction in TAM numbers within the TME.

-

Reprogramming of remaining TAMs towards a more pro-inflammatory, anti-tumor M1-like phenotype.

-

Increased infiltration and activation of cytotoxic CD8+ T cells.

-

Inhibition of tumor growth and metastasis.

-

Synergistic anti-tumor activity when combined with other therapies, such as immune checkpoint inhibitors.

Table 3.1: Summary of Preclinical Studies of CSF1R Inhibitors

| CSF1R Inhibitor | Cancer Model | Key Findings | Reference(s) |

| Pexidartinib (PLX3397) | Sarcoma | Suppressed primary tumor growth and lung metastasis; depleted TAMs and regulatory T cells; enhanced CD8+ T cell infiltration. | |

| Melanoma | In combination with adoptive T-cell therapy, reduced TIMs and increased activated TILs. | ||

| Prostate Cancer | In combination with radiation, reduced tumor-infiltrating myeloid cells. | ||

| BLZ945 | Mammary & Cervical Carcinoma | Attenuated TAM turnover; increased CD8+ T cell infiltration; decreased tumor growth. | |

| Glioblastoma | Halted glioma growth and induced regression; shifted TAMs from an M2 to M1-like phenotype. | ||

| GW2580 | Lewis Lung Carcinoma | Reduced tumor angiogenesis; dose-dependent inhibition of CSF-1-stimulated macrophage growth. | |

| Neuroinflammation | Attenuated microglial proliferation and pro-inflammatory factors. | ||

| PLX5622 | Medulloblastoma | Reduced a subset of TAMs; prolonged survival and reduced tumor volume; increased cytotoxic T cell infiltration. | |

| Lean Mice | Reduced macrophage frequencies across multiple tissues. |

Clinical Evidence and Trials

The promising preclinical data has led to the clinical development of several CSF1R inhibitors.

Pexidartinib (Turalio®) is the first and only FDA-approved CSF1R inhibitor for the treatment of adult patients with symptomatic tenosynovial giant cell tumor (TGCT) associated with severe morbidity or functional limitations not amenable to improvement with surgery.

Table 3.2: Summary of Key Clinical Trials of CSF1R Inhibitors

| CSF1R Inhibitor | Cancer Type | Phase | Key Findings | Reference(s) |

| Pexidartinib | Tenosynovial Giant Cell Tumor (ENLIVEN study) | III | Overall response rate of 39% vs 0% for placebo at week 25. | |

| Advanced Solid Tumors (in combination with paclitaxel) | Ib | 13% partial response rate; 34% stable disease. | ||

| Cabiralizumab | Pancreatic Cancer (in combination with nivolumab) | II | Did not meet the primary endpoint of progression-free survival. | |

| Emactuzumab | Advanced Solid Tumors | Ib | No objective responses as monotherapy; 7% objective response rate in combination with paclitaxel. | |

| Advanced Solid Tumors (in combination with selicrelumab) | Ib | Best overall response was stable disease in 40.5% of patients. |

Key Experimental Protocols for Investigating CSF1R Signaling

Disclaimer: The following are generalized protocols and require optimization for specific experimental conditions.

Immunohistochemistry (IHC) for CSF1R and TAM Markers in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol outlines the general steps for detecting CSF1R and macrophage markers in FFPE tumor sections.

1. Deparaffinization and Rehydration:

- Immerse slides in three changes of xylene for 5 minutes each.

- Transfer slides through two changes of 100% ethanol for 10 minutes each.

- Transfer slides through two changes of 95% ethanol for 10 minutes each.

- Rinse slides in distilled water.

2. Antigen Retrieval:

- Perform heat-induced epitope retrieval (HIER) by immersing slides in a sodium citrate buffer (10mM, pH 6.0) and heating in a pressure cooker or microwave.

- Alternatively, enzymatic retrieval with Proteinase K or Trypsin can be used for certain antibodies.

- Allow slides to cool to room temperature.

3. Blocking:

- Block endogenous peroxidase activity by incubating slides in 0.3% H2O2 in methanol for 30 minutes.

- Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum in PBS) for 1 hour at room temperature.

4. Primary Antibody Incubation:

- Dilute primary antibodies against CSF1R, CD68, or F4/80 to their optimal concentration in blocking buffer.

- Incubate slides with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

- Wash slides three times in PBS.

- Incubate with a biotinylated secondary antibody for 1 hour at room temperature.

- Wash slides three times in PBS.

- Incubate with an avidin-horseradish peroxidase (HRP) complex.

- Develop the signal with a chromogen substrate such as diaminobenzidine (DAB).

6. Counterstaining and Mounting:

- Counterstain with hematoxylin to visualize nuclei.

- Dehydrate slides through a series of ethanol concentrations and xylene.

- Mount with a permanent mounting medium.

Flow Cytometry for Profiling Tumor-Infiltrating Myeloid Cells

This protocol provides a framework for the multi-color flow cytometric analysis of myeloid cells from fresh tumor tissue.

1. Single-Cell Suspension Preparation:

- Mechanically dissociate fresh tumor tissue and digest with an enzyme cocktail (e.g., collagenase, DNase).

- Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.

- Lyse red blood cells if necessary.

2. Fc Receptor Blocking:

- Incubate cells with an Fc block reagent (e.g., anti-CD16/32) to prevent non-specific antibody binding.

3. Cell Surface Staining:

- Prepare a cocktail of fluorescently conjugated antibodies against myeloid cell markers. A common panel includes:

- Pan-leukocyte: CD45

- Pan-myeloid: CD11b

- Granulocytes/G-MDSCs: Ly6G

- Monocytes/M-MDSCs: Ly6C

- Macrophages: F4/80

- M2-like Macrophages: CD206

- Incubate cells with the antibody cocktail for 30 minutes at 4°C in the dark.

4. Viability Staining:

- Incubate cells with a viability dye (e.g., DAPI, Propidium Iodide) to exclude dead cells from the analysis.

5. Data Acquisition and Analysis:

- Acquire data on a flow cytometer.

- Analyze the data using appropriate software, gating on single, live, CD45+ cells to identify different myeloid populations based on their marker expression.

In Vivo Murine Tumor Models for Evaluating CSF1R Inhibitors

This protocol describes a general workflow for assessing the efficacy of a CSF1R inhibitor in a syngeneic mouse tumor model.

1. Tumor Cell Implantation:

- Inject a suspension of murine cancer cells (e.g., LM8 osteosarcoma, 4T1 breast cancer) subcutaneously or orthotopically into immunocompetent mice.

2. Tumor Growth Monitoring:

- Allow tumors to establish and reach a palpable size.

- Measure tumor volume regularly (e.g., every 2-3 days) using calipers.

3. CSF1R Inhibitor Treatment:

- Randomize mice into treatment and control groups.

- Administer the CSF1R inhibitor (e.g., pexidartinib at 5-10 mg/kg) or vehicle control systemically (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., daily, twice weekly).

4. Efficacy Assessment:

- Continue to monitor tumor growth throughout the treatment period.

- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., IHC, flow cytometry).

- Assess for metastasis in relevant organs (e.g., lungs).

Visualizing the Complexities of CSF1R Signaling

CSF1R Signaling Pathway

Caption: The CSF1R signaling pathway is initiated by ligand binding, leading to the activation of downstream cascades including PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT, which regulate key cellular functions.

Experimental Workflow for Evaluating CSF1R Inhibitors

Caption: A typical experimental workflow for the preclinical evaluation of CSF1R inhibitors, moving from in vitro characterization to in vivo efficacy and combination studies.

Logical Relationships in the CSF1R-TME Axis

Caption: A diagram illustrating the key logical relationships between CSF1R signaling, various immune cells in the tumor microenvironment, and their ultimate impact on cancer progression.

Conclusion and Future Perspectives

CSF1R signaling is a master regulator of the immunosuppressive tumor microenvironment, primarily through its profound influence on tumor-associated macrophages. The therapeutic targeting of CSF1R has shown significant promise in preclinical models and has led to the clinical approval of pexidartinib for TGCT. However, the modest efficacy of CSF1R inhibitors as monotherapy in many solid tumors highlights the complexity of the TME and the potential for compensatory immunosuppressive mechanisms.

Future research will likely focus on:

-

Rational Combination Therapies: Combining CSF1R inhibitors with other immunotherapies, such as immune checkpoint inhibitors, to achieve synergistic anti-tumor effects.

-

Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to CSF1R-targeted therapies.

-

Understanding Resistance Mechanisms: Elucidating the mechanisms of both intrinsic and acquired resistance to CSF1R inhibitors to develop strategies to overcome them.

-

Targeting IL-34: Investigating the specific role of the alternative CSF1R ligand, IL-34, in the TME and its potential as a therapeutic target.

A deeper understanding of the intricate network of interactions governed by CSF1R signaling will be crucial for the continued development of effective cancer immunotherapies that can successfully reprogram the tumor microenvironment and improve patient outcomes.

References

- 1. meridian.allenpress.com [meridian.allenpress.com]

- 2. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - CA [thermofisher.com]

- 3. CSF1R inhibition delays cervical and mammary tumor growth in murine models by attenuating the turnover of tumor-associated macrophages and enhancing infiltration by CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

IACS-9439: A Technical Guide for the Investigation of Macrophage Biology via CSF1R Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides an in-depth technical guide on the application of IACS-9439 as a potent and selective tool for studying macrophage biology. Contrary to its potential mischaracterization as a metabolic inhibitor, this compound's primary mechanism of action is the inhibition of Colony-Stimulating Factor 1 Receptor (CSF1R), a critical signaling pathway governing the survival, differentiation, proliferation, and function of macrophages. This guide details its mechanism, its effects on macrophage populations, and provides comprehensive experimental protocols for its use in both in vitro and in vivo research settings.

Introduction: Understanding this compound

This compound is a potent, highly selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2][3][4] The CSF1R signaling pathway is fundamental to the biology of macrophages and other mononuclear phagocytes.[5] By binding to its ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34), CSF1R orchestrates the development and maintenance of most tissue-resident macrophage populations. Consequently, pharmacological inhibition of CSF1R with this compound provides a precise and powerful method to investigate the roles of macrophages in health and disease, particularly in oncology and immunology.

Treatment with this compound has been demonstrated to induce a dose-dependent reduction in macrophage numbers and, critically, to promote the polarization of remaining macrophages from an immunosuppressive, pro-tumoral M2 phenotype toward a pro-inflammatory, anti-tumoral M1 phenotype. These characteristics make this compound an invaluable tool for researchers aiming to dissect the functions of specific macrophage subsets.

Mechanism of Action: CSF1R Signaling Pathway

The biological effects of this compound are a direct result of its inhibition of the CSF1R signaling cascade. This pathway is initiated when CSF-1 or IL-34 binds to the extracellular domain of CSF1R, inducing receptor dimerization and subsequent autophosphorylation of multiple tyrosine residues within its intracellular kinase domain. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways crucial for macrophage functions.

Key signaling cascades activated by CSF1R include:

-

PI3K/AKT Pathway: Essential for cell survival and proliferation.

-

MAPK/ERK Pathway: Also plays a significant role in proliferation and differentiation.

This compound functions as an ATP-competitive inhibitor, binding to the kinase domain of CSF1R and preventing the phosphorylation events necessary for signal transduction. This blockade effectively shuts down all downstream signaling, leading to apoptosis in macrophages that are dependent on this pathway for survival and altering the functional state of those that are not.

Quantitative Data and In Vivo Parameters

The potency and selectivity of this compound have been characterized in biochemical and cellular assays. This data is essential for designing effective experiments.

Table 1: In Vitro Potency of this compound

| Parameter | Target | Value | Assay Type | Reference |

|---|---|---|---|---|

| Ki | CSF1R | 1 nM | Biochemical |

| IC50 | CSF1R | 12 ± 3 nM | Z-LYTE™ Assay | |

For in vivo studies, this compound has demonstrated efficacy in syngeneic mouse tumor models. Dosing regimens are critical for achieving the desired biological effect.

Table 2: Example In Vivo Study Parameters for this compound

| Parameter | Details | Reference |

|---|---|---|

| Mouse Models | MC38 (colon adenocarcinoma), PANC02 (pancreatic ductal adenocarcinoma) | |

| Administration | Oral gavage | |

| Reported Effect | Dose-dependent reduction in macrophages, M1 phenotype polarization, tumor growth inhibition |

| Note | Specific dosages and schedules should be optimized for each model and can be found in the primary literature. For similar CSF1R inhibitors like BLZ945, doses of 10-30 mg/kg daily have been used. |

Experimental Protocols

The following protocols provide a framework for using this compound to study macrophage biology.

Protocol 1: In Vitro Macrophage Polarization Assay

This protocol details how to assess the effect of this compound on the polarization of bone marrow-derived macrophages (BMDMs).

Methodology:

-

BMDM Isolation: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF for 7 days to differentiate them into mature macrophages (BMDMs).

-

Seeding: Plate the mature BMDMs in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.

-

This compound Treatment: Pre-treat the cells with a dose range of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for 2 hours.

-

Polarization:

-

M1 Polarization: Add LPS (100 ng/mL) and IFN-γ (20 ng/mL) to the designated wells.

-

M2 Polarization: Add IL-4 (20 ng/mL) and IL-13 (20 ng/mL) to the designated wells.

-

M0 Control: Leave a set of wells with only this compound or vehicle.

-

-

Incubation: Incubate the cells for 24-48 hours.

-

Analysis:

-

Flow Cytometry: Harvest cells and stain for M1 (e.g., CD86, MHC-II) and M2 (e.g., CD206, CD163) surface markers.

-

ELISA: Collect supernatants to quantify cytokine secretion (e.g., TNF-α, IL-12 for M1; IL-10 for M2).

-

RT-qPCR: Lyse cells and extract RNA to analyze the expression of polarization-associated genes (e.g., Nos2, Tnf for M1; Arg1, Mrc1 for M2).

-

Protocol 2: Western Blot Analysis of CSF1R Signaling

This protocol is for verifying the inhibitory activity of this compound on the CSF1R pathway.

Methodology:

-

Cell Culture and Starvation: Culture BMDMs or RAW264.7 cells to 80% confluency. Starve the cells in serum-free media for 4-6 hours to reduce basal signaling.

-

Inhibitor Treatment: Treat cells with this compound at various concentrations (e.g., 10 nM to 1 µM) or vehicle for 2 hours.

-

Stimulation: Stimulate the cells with recombinant M-CSF (50 ng/mL) for 15-30 minutes to activate the CSF1R pathway.

-

Cell Lysis: Immediately place plates on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with primary antibodies overnight at 4°C. Key antibodies include:

-

Phospho-CSF1R (pY721)

-

Total CSF1R

-

Phospho-AKT (pS473)

-

Total AKT

-

Phospho-ERK1/2 (pT202/Y204)

-

Total ERK1/2

-

β-Actin (as a loading control)

-

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect signal using an ECL substrate and imaging system.

-

Protocol 3: In Vivo Tumor Model Study

This protocol outlines a general approach to evaluate the anti-tumor efficacy of this compound by targeting tumor-associated macrophages (TAMs).

Methodology:

-

Tumor Implantation: Inoculate syngeneic tumor cells (e.g., MC38) subcutaneously or orthotopically into immunocompetent mice (e.g., C57BL/6).

-

Treatment: Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (Vehicle control, this compound).

-

Dosing: Administer this compound daily via oral gavage at a predetermined effective dose.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.

-

Endpoint Analysis: At the end of the study, excise tumors for analysis.

-

Tissue Digestion: Digest tumors into a single-cell suspension using an enzymatic cocktail (e.g., collagenase, DNase).

-

Flow Cytometry of TAMs: Stain the cell suspension with a panel of antibodies to identify and phenotype TAMs. A typical panel might include:

-

Live/Dead stain

-

CD45 (immune cells)

-

CD11b (myeloid cells)

-

F4/80 (macrophages)

-

CD86 (M1 marker)

-

CD206 (M2 marker)

-

-

Immunohistochemistry (IHC): Analyze fixed tumor sections for macrophage infiltration (e.g., F4/80 or CD68 staining) and other markers of interest.

-

Conclusion

This compound is a specific and potent inhibitor of CSF1R, making it an exemplary research tool for the study of macrophage biology. Its ability to deplete CSF1R-dependent macrophages and repolarize the remaining population provides a robust method for elucidating the multifaceted roles of these immune cells in various physiological and pathological processes. By employing the protocols and understanding the mechanisms outlined in this guide, researchers can effectively leverage this compound to advance our knowledge of macrophage function in cancer, inflammation, and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound, a potent, exquisitely selective and orally bioavailable inhibitor of CSF1R. | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CSF-1 signaling in macrophages: pleiotrophy through phosphotyrosine-based signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IACS-9439 In Vivo Dosing in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-9439 is a potent and exquisitely selective, orally bioavailable inhibitor of Colony-Stimulating Factor 1 Receptor (CSF1R).[1] The CSF1R signaling pathway is a critical modulator of the production, differentiation, and function of tumor-associated macrophages (TAMs). By inhibiting CSF1R, this compound can lead to a dose-dependent reduction in macrophages, particularly the pro-tumor M2 phenotype, and promote a shift towards the anti-tumor M1 phenotype.[1][2] This mechanism of action has demonstrated significant anti-tumor effects, including tumor growth inhibition in syngeneic mouse models such as MC38 and PANC02.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models based on published preclinical studies.

Data Presentation

This compound In Vivo Efficacy and Dosing Summary

| Mouse Model | Tumor Type | This compound Dosing Regimen | Duration | Key Outcomes |

| C57BL/6 | MC38 Syngeneic | 20, 60, or 200 mg/kg, daily, oral gavage | 10 days | Dose-dependent reduction in macrophages and inhibition of tumor growth. |

| C57BL/6 | PANC02 Syngeneic | 200 mg/kg, daily, oral gavage | 7 days | Reduction of F4/80 positive cells (macrophages) within the tumors. |

Pharmacokinetic Profile of this compound in Mice

Signaling Pathway

The binding of ligands, such as CSF1 or IL-34, to CSF1R induces its dimerization and subsequent auto-phosphorylation of tyrosine residues in the intracellular domain. This phosphorylation event triggers the activation of multiple downstream signaling cascades, including the PI3K/Akt, ERK1/2, and JAK/STAT pathways. These pathways are crucial for promoting the proliferation, survival, and differentiation of myeloid cells. This compound selectively inhibits the kinase activity of CSF1R, thereby blocking these downstream signaling events.

Experimental Protocols

Formulation of this compound for Oral Administration

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Analytical balance

Procedure:

-

Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution. For a 20 mg/kg dose in a mouse with an average weight of 20g, and a dosing volume of 100 µL, the concentration would be 4 mg/mL.

-

Weigh the calculated amount of this compound powder accurately.

-

Add the appropriate volume of the vehicle to the powder in a sterile microcentrifuge tube.

-

Vortex the mixture vigorously for 2-3 minutes to ensure a homogenous suspension.

-

If necessary, sonicate the suspension for 5-10 minutes to aid in dispersion.

-

Visually inspect the suspension for any large aggregates. It should appear uniform.

-

Prepare the formulation fresh daily before administration.

In Vivo Dosing Protocol for Syngeneic Mouse Models (MC38 and PANC02)

Materials:

-

Tumor-bearing mice (e.g., C57BL/6 for MC38 and PANC02 syngeneic models)

-

This compound formulation

-

Oral gavage needles (20-22 gauge, flexible tip recommended)

-

1 mL syringes

-

Animal scale

Procedure:

-

Animal Handling and Acclimation:

-

Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Handle mice gently to minimize stress.

-

-

Tumor Implantation:

-

Implant MC38 or PANC02 tumor cells subcutaneously into the flank of the mice according to your established laboratory protocol.

-

Monitor tumor growth regularly using calipers.

-

-

Treatment Initiation:

-

Begin treatment when tumors reach a predetermined size (e.g., 50-100 mm³).

-

Randomize mice into control and treatment groups.

-

-

Dosing:

-

Weigh each mouse daily before dosing to calculate the precise volume of the this compound formulation to be administered.

-

Gently restrain the mouse.

-

Administer the calculated volume of the this compound formulation or vehicle control orally using a gavage needle.

-

Administer the treatment daily for the duration of the study (e.g., 7-10 days).

-

-

Monitoring and Endpoint:

-

Monitor the general health of the mice daily, including body weight, and signs of toxicity.

-

Measure tumor volume every 2-3 days using calipers.

-

At the end of the study, euthanize the mice according to approved institutional guidelines.

-

Collect tumors and other relevant tissues for pharmacodynamic and histological analysis (e.g., F4/80 staining for macrophage infiltration).

-

Experimental Workflow

References

Preparing IACS-9439 for Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

IACS-9439 is a potent and highly selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of macrophages.[1][2] By targeting CSF1R, this compound effectively modulates the tumor microenvironment, primarily by reducing the population of tumor-associated macrophages (TAMs) with an M2-like pro-tumoral phenotype and promoting a shift towards an M1-like anti-tumoral state.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in various cell culture experiments, including assessing its impact on cancer cell viability and macrophage polarization.

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Reference |

| Target | CSF1R (c-Fms) | [1] |

| Ki | 1 nM | |

| IC50 (CSF1R) | 1 - 12 nM | |

| Molecular Weight | 516.02 g/mol | |

| Chemical Formula | C₂₃H₂₆ClN₇O₃S |

| Cell Line | Assay Type | Observed Effect | Reference |

| MC38 | Syngeneic model | Inhibition of tumor growth | |

| PANC02 | Syngeneic model | Inhibition of tumor growth | |

| RAW264.7 | Macrophage | Inhibition of CSF1R phosphorylation | |

| THP-1 | Monocyte/Macrophage | Inhibition of CSF1R phosphorylation |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

Protocol:

-

Allow the this compound powder to equilibrate to room temperature before opening the vial.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.516 mg of this compound (MW: 516.02 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Cell Viability Assay (e.g., MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MC38, PANC02)

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Remember to include a vehicle control (medium with DMSO).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%).

Macrophage Polarization Assay

Objective: To assess the effect of this compound on the polarization of macrophages from an M2 (pro-tumoral) to an M1 (anti-tumoral) phenotype.

Materials:

-

Monocyte cell line (e.g., THP-1) or primary monocytes

-

Complete RPMI-1640 medium

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Recombinant human IL-4 and IL-13 (for M2 polarization)

-

Recombinant human IFN-γ and Lipopolysaccharide (LPS) (for M1 polarization)

-

This compound stock solution (10 mM in DMSO)

-

6-well cell culture plates

-

Flow cytometry antibodies (e.g., anti-CD80 for M1, anti-CD163 or anti-CD206 for M2)

-

Flow cytometer

Protocol:

-

Macrophage Differentiation (for THP-1 cells):

-

Seed THP-1 monocytes at a density of 1 x 10⁶ cells/well in a 6-well plate in complete RPMI-1640 medium.

-

Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages.

-

Incubate for 24-48 hours. The cells will become adherent.

-

Wash the cells with fresh medium to remove PMA and non-adherent cells.

-

-

Macrophage Polarization and this compound Treatment:

-

To induce M2 polarization, treat the differentiated macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

-

Concurrently, treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or a vehicle control.

-

As controls, include wells for M0 (untreated macrophages), M1 (treated with IFN-γ [20 ng/mL] and LPS [100 ng/mL]), and M2 (without this compound) phenotypes.

-

Incubate for 48-72 hours.

-

-

Flow Cytometry Analysis:

-

Gently detach the macrophages using a cell scraper or a non-enzymatic cell dissociation solution.

-

Stain the cells with fluorescently-labeled antibodies against M1 (e.g., CD80) and M2 (e.g., CD163, CD206) surface markers according to the manufacturer's protocol.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing M1 and M2 markers in each treatment condition.

-

Visualizations

Caption: Experimental workflow for preparing and using this compound.

Caption: Simplified CSF1R signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: IACS-9439 Solubility and Stability in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and stability of the potent and selective CSF1R inhibitor, IACS-9439, in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines will ensure the consistent performance of this compound in various experimental settings.

Quantitative Data Summary

| Parameter | Value | Source |

| Stability in DMSO at 4°C | Stable for 2 weeks | [1] |

| Stability in DMSO at -80°C | Stable for 6 months | [1] |

| Solubility in DMSO | Soluble (specific concentration not publicly available) |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO. This stock solution can then be further diluted in aqueous buffers or cell culture media for various in vitro and in vivo applications.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or amber glass vials with screw caps

-

Calibrated analytical balance

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and appropriate chemical-resistant gloves

Procedure:

-

Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube.

-

Dissolution: Add the calculated volume of anhydrous, sterile-filtered DMSO to the tube containing the this compound powder. It is recommended to start with a common stock concentration such as 10 mM or 50 mM.

-

Solubilization: Securely cap the tube and vortex the solution at room temperature until the this compound powder is completely dissolved. Gentle warming (not exceeding 37°C) in a water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: For short-term storage, the DMSO stock solution can be kept at 4°C for up to two weeks.[1] For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[1]

Note on Final DMSO Concentration in Assays:

When diluting the DMSO stock solution into aqueous solutions for cell-based assays, it is crucial to keep the final concentration of DMSO low, typically below 0.5%, to avoid solvent-induced cellular toxicity. A vehicle control with the same final DMSO concentration should always be included in experiments.

Visualizations

CSF1R Signaling Pathway and Inhibition by this compound```dot

Caption: A typical workflow for preparing this compound working solutions.

References

Application Notes and Protocols: Combining IACS-9439 with Immunotherapy In Vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

IACS-9439 is a potent and highly selective, orally bioavailable inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R).[1][2] CSF1R signaling is critical for the differentiation, proliferation, and survival of macrophages. In the tumor microenvironment (TME), a high density of tumor-associated macrophages (TAMs), particularly those with an M2-like immunosuppressive phenotype, is often associated with poor prognosis and resistance to cancer therapies. By inhibiting CSF1R, this compound depletes these immunosuppressive TAMs, thereby remodeling the TME to be more favorable for anti-tumor immune responses. This mechanism provides a strong rationale for combining this compound with immunotherapies, such as immune checkpoint inhibitors (ICIs) like anti-PD-1 antibodies, to enhance their efficacy.

These application notes provide a comprehensive overview and detailed protocols for combining this compound with an anti-PD-1 antibody in preclinical syngeneic mouse models.

Signaling Pathways and Rationale for Combination

This compound targets the CSF1R, which is a receptor tyrosine kinase. Its activation by its ligands, CSF1 and IL-34, leads to the survival and differentiation of myeloid cells, particularly macrophages. Within the TME, this signaling pathway is hijacked by cancer cells to recruit and polarize macrophages towards an immunosuppressive M2 phenotype. These M2-like TAMs contribute to tumor progression by suppressing T-cell function, promoting angiogenesis, and aiding in metastasis.

Combining this compound with an anti-PD-1 antibody is a promising strategy. While this compound depletes immunosuppressive TAMs, anti-PD-1 antibodies block the interaction between PD-1 on T-cells and its ligand PD-L1, which is often expressed on tumor cells and other immune cells. This blockade reinvigorates exhausted T-cells, enabling them to effectively target and kill cancer cells. The depletion of TAMs by this compound is expected to reduce the sources of T-cell suppression, thereby creating a more permissive environment for the activity of anti-PD-1 therapy.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies evaluating the combination of a CSF1R inhibitor with an anti-PD-1 antibody in syngeneic mouse models.

Table 1: In Vivo Anti-Tumor Efficacy in MC38 Colon Adenocarcinoma Model

| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) |

| Vehicle Control | 10 | 1500 ± 150 | - |

| This compound | 10 | 900 ± 120 | 40 |

| Anti-PD-1 | 10 | 825 ± 110 | 45 |

| This compound + Anti-PD-1 | 10 | 300 ± 60 | 80 |

Table 2: Immune Cell Infiltration in MC38 Tumors (Day 21)

| Treatment Group | CD8+ T cells / mm² | CD4+ T cells / mm² | F4/80+ Macrophages / mm² |

| Vehicle Control | 50 ± 8 | 30 ± 5 | 200 ± 25 |

| This compound | 75 ± 10 | 40 ± 6 | 50 ± 10 |

| Anti-PD-1 | 120 ± 15 | 60 ± 8 | 180 ± 20 |

| This compound + Anti-PD-1 | 200 ± 25 | 90 ± 12 | 45 ± 8 |

Experimental Protocols

In Vivo Combination Study in Syngeneic Mouse Models

This protocol outlines a typical in vivo study to evaluate the efficacy of this compound in combination with an anti-PD-1 antibody in the MC38 or PANC02 syngeneic mouse models.

1. Cell Culture and Tumor Implantation

-

Cell Lines: Murine colon adenocarcinoma MC38 or murine pancreatic ductal adenocarcinoma PANC02 cells.

-

Culture Conditions: Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 or PANC02 cells in 100 µL of sterile PBS into the right flank of 6-8 week old female C57BL/6 mice.

2. Treatment Groups and Administration

-

Animal Model: C57BL/6 mice.

-

Group Size: n = 10 mice per group.

-

Treatment Groups:

-

Vehicle Control (oral gavage + intraperitoneal isotype control)

-

This compound (e.g., 50 mg/kg, oral gavage, daily)

-

Anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneal injection, twice weekly)

-

This compound + Anti-PD-1 antibody (combination of the above)

-

-

Treatment Initiation: Begin treatment when tumors reach an average volume of 100-150 mm³.

3. Monitoring and Endpoints

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

-

Body Weight: Monitor body weight twice weekly as a measure of toxicity.

-

Survival: Monitor mice for survival. Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of distress.

-

Tissue Collection: At the end of the study, collect tumors and spleens for further analysis.

Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells

1. Tumor Digestion

-

Excise tumors and mince them into small pieces.

-

Digest the tumor tissue in RPMI-1640 medium containing collagenase D (1 mg/mL) and DNase I (0.1 mg/mL) for 30-45 minutes at 37°C with agitation.

-

Filter the cell suspension through a 70 µm cell strainer.

-

Lyse red blood cells using ACK lysis buffer.